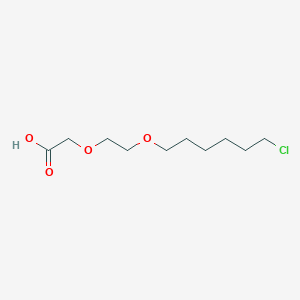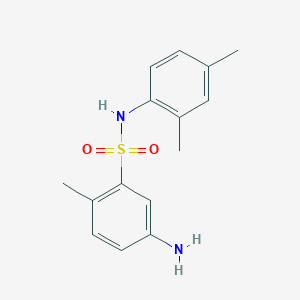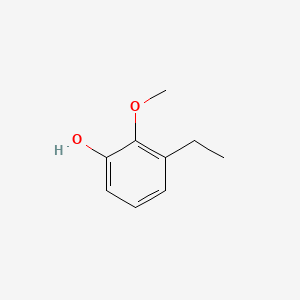
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” is a chemical compound with the molecular formula C10H19ClO4 . It has an average mass of 238.708 Da and a monoisotopic mass of 238.097183 Da . It is also known by its IUPAC name "{2-[(6-Chlorohexyl)oxy]ethoxy}acetic acid" .
Synthesis Analysis
The synthesis of a similar compound, “2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine”, has been reported . The process involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. This is followed by the condensation of the resultant tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, the carbamate is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chain of carbon atoms with a chlorine atom attached to the sixth carbon atom from one end. The other end of the chain is attached to an acetic acid group through an ether linkage .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 238.71 . The compound is colorless to light yellow and clear in its liquid form .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid and its derivatives have been utilized in various chemical synthesis and characterization studies. For example, ethoxyphenylphosphinyl acetic acid has been explored as a versatile chiral phosphonic auxiliary, showing promise in chiral derivatizing agents for amines and alcohols. The preliminary studies indicated satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra, suggesting its potential use in stereochemistry and asymmetric synthesis (Majewska, 2019).
Application in Bioconjugation and Drug Delivery Systems
The compound has been applied in the synthesis of new thiol-reactive heterobifunctional reagents aimed for incorporation into liposomal constructs used for immunization. These constructs are designed to enhance the accessibility and reduce the intrinsic immunogenicity of synthetic peptides, potentially improving the efficacy of vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Exploration in Molecular Structure Studies
The compound's derivatives have been explored in molecular structure studies, such as the investigation of the crystal structures of metal phenoxyalkanoic acid interactions. These studies provide insights into the coordination chemistry and molecular geometry, contributing to a deeper understanding of complex formation and structural properties (O'reilly, Smith, Kennard, & Mak, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRQBNHQOLQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(furan-2-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2612944.png)



![Tert-butyl 4-methyl-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2612949.png)

![2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid](/img/structure/B2612952.png)
![methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2612953.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2612956.png)
![1-(4-(4-Chlorophenyl)-2-thiazolyl-1'-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2612959.png)

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2612961.png)
![Tert-butyl N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]carbamate](/img/structure/B2612962.png)
